tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate
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Overview
Description
tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate: is a chemical compound with the molecular formula C11H15BrN2O2 and a molecular weight of 287.15 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate typically involves the reaction of 6-bromopyridine-3-carboxylic acid with tert-butyl isocyanate under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride and N,N-dimethylformamide (DMF) as the solvent.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include N-oxides of the pyridine ring.
Reduction Reactions: Products include dehalogenated pyridines.
Scientific Research Applications
tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors . The bromine atom in the pyridine ring plays a crucial role in binding to these targets, thereby modulating their activity . The compound can inhibit enzyme activity or act as a ligand for receptors, leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl (6-chloropyridin-3-yl)(methyl)carbamate
- tert-Butyl (6-bromo-2-pyridinyl)methylcarbamate
- tert-Butyl (3-bromopyridin-4-yl)methylcarbamate
Comparison:
- tert-Butyl (6-chloropyridin-3-yl)(methyl)carbamate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and binding properties .
- tert-Butyl (6-bromo-2-pyridinyl)methylcarbamate: The bromine atom is positioned differently on the pyridine ring, affecting its chemical behavior and applications .
- tert-Butyl (3-bromopyridin-4-yl)methylcarbamate: The bromine atom is located at a different position on the pyridine ring, resulting in distinct chemical properties .
Conclusion
tert-Butyl (6-bromopyridin-3-yl)(methyl)carbamate is a versatile compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in the development of new materials and pharmaceuticals.
Properties
Molecular Formula |
C11H15BrN2O2 |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
tert-butyl N-(6-bromopyridin-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)14(4)8-5-6-9(12)13-7-8/h5-7H,1-4H3 |
InChI Key |
YFGDWOZLUYRLFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CN=C(C=C1)Br |
Origin of Product |
United States |
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